molecular formula C6H14O3Si B12609801 CID 57061328

CID 57061328

Cat. No.: B12609801
M. Wt: 162.26 g/mol
InChI Key: GKEJIYRMWLFTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

None of the referenced sources directly identify this compound or its structural, functional, or pharmacological properties.

Properties

Molecular Formula

C6H14O3Si

Molecular Weight

162.26 g/mol

InChI

InChI=1S/C6H14O3Si/c1-2-3-10-9-5-6(8)4-7/h6-8H,2-5H2,1H3

InChI Key

GKEJIYRMWLFTSS-UHFFFAOYSA-N

Canonical SMILES

CCC[Si]OCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Propylsilyl)oxy]propane-1,2-diol typically involves the reaction of propane-1,2-diol with a propylsilylating agent. One common method is the reaction of propane-1,2-diol with propylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of 3-[(Propylsilyl)oxy]propane-1,2-diol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using distillation or chromatography techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

General Reactivity Profile

Small-molecule compounds with heterocyclic or functionalized aromatic systems (e.g., pyridines, thiophenes, ureas) exhibit diverse reactivity. Key reaction types include:

  • Nucleophilic substitutions (e.g., SN1/SN2 at electrophilic carbons)

  • Cyclocondensations (e.g., formation of imidazolidinones or oxadiazoles)

  • Electrophilic aromatic substitutions (e.g., halogenation, nitration)

  • Oxidation/Reduction (e.g., ketone to alcohol reductions, amine oxidations)

Relevant functional groups (e.g., amines, esters, sulfonamides) influence reaction pathways, as demonstrated in studies of analogous compounds .

Table 1: Representative Reaction Conditions for Heterocycle Formation

Reaction TypeComponentsCatalyst/SolventYield (%)Reference
Knoevenagel CondensationNinhydrin, malononitrile, diamineWater (catalyst-free)73–98
Hirao Cross-CouplingH-phosphinate, aryl halideNiCl₂, Acetonitrile85–92
Electrochemical AlkylationThiophene derivatives, alkyl halideElectrode, K₂CO₃60–75

Key Observations :

  • Catalyst-free aqueous conditions (e.g., H₂O at RT) enable green synthesis of imidazolidin-2-ylidene derivatives .

  • Transition metals (Ni, Fe) enhance cross-coupling efficiency in phosphinate systems .

Amide and Urea Derivatives

Urea-based compounds undergo hydrolysis, alkylation, and cyclization. For example:

  • Hydrolysis :
    R-NH-C(=O)-NH-R’+H2OR-NH2+R’-NH2+CO2\text{R-NH-C(=O)-NH-R'} + \text{H}_2\text{O} \rightarrow \text{R-NH}_2 + \text{R'-NH}_2 + \text{CO}_2
    (Typical conditions: acidic/basic aqueous media, 60–100°C)

  • Cyclization :
    Reaction with diamines yields exocyclic enaminones (e.g., pyrimidine-2-ylidene-indenedione) .

Electrochemical Modifications

Electro-oxidation or reduction can selectively modify redox-active moieties (e.g., pyridines, thiophenes):

  • Anodic Oxidation : Generates reactive intermediates for C–N bond formation .

  • Cathodic Reduction : Facilitates dehalogenation or ketone-to-alcohol conversions .

Stability and Byproduct Analysis

Compounds with labile groups (e.g., esters, sulfonamides) may degrade under harsh conditions:

  • Thermal Decomposition : Observed in sulfonyl derivatives at >150°C .

  • Photolytic Cleavage : Aromatic nitro groups degrade under UV light .

Data Gaps and Recommendations

Existing literature lacks explicit data on CID 57061328. To address this:

  • Structural Elucidation : Use PubChem’s CID lookup to identify functional groups and plan reactivity studies.

  • High-Throughput Screening : Apply methodologies from to test plausible reactions.

  • Electrochemical Profiling : Explore sustainable synthesis routes per .

Scientific Research Applications

3-[(Propylsilyl)oxy]propane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(Propylsilyl)oxy]propane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The silyl group can interact with various enzymes and receptors, modulating their activity. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, methodologies for comparing chemical compounds are outlined in the materials, which can guide hypothetical comparisons:

Table 1: Methodological Framework for Compound Comparison

Parameter Guidelines Relevant Evidence
Structural Similarity Compare functional groups, stereochemistry, and molecular weight using PubChem or spectral data.
Functional Roles Assess substrate/inhibitor activity, metabolic pathways, or toxicity profiles.
Pharmacological Data Analyze IC₅₀, EC₅₀, or bioavailability from in vitro/in vivo studies.
Safety and Toxicity Evaluate hazard statements, LD₅₀, or environmental impact.

Table 2: Example Comparisons from Evidence

Compound CID Key Features Evidence
Betulinic acid 64971 Triterpenoid with anticancer activity; inhibits topoisomerase I.
3-O-Caffeoyl betulin 10153267 Betulin derivative with enhanced solubility and antiviral properties.
Oscillatoxin D 101283546 Marine toxin with ion channel modulation; structurally complex polyketide.
Irbesartan 3749 Angiotensin II receptor antagonist; used for hypertension and diabetic nephropathy.

For CID 57061328, a comparable analysis would require structural data (e.g., functional groups, stereochemistry) and experimental results (e.g., enzymatic inhibition, toxicity assays), which are absent in the provided materials.

Limitations and Recommendations

Data Gaps: No direct references to this compound exist in the evidence. Structural analogs or functional substitutes cannot be inferred without additional data .

Methodological Guidance: and emphasize validating similarity through shared mechanisms, structural overlays, or consistent toxicity profiles, but these methods cannot be applied here .

Suggested Actions: Consult PubChem or ChEMBL for experimental data on this compound. Perform molecular docking or QSAR modeling to predict activity relative to known compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.